Methyl 6-(ethylamino)pyridazine-3-carboxylate
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Overview
Description
Methyl 6-(ethylamino)pyridazine-3-carboxylate is an organic compound with the chemical formula C8H11N3O2 It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(ethylamino)pyridazine-3-carboxylate typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with ethylamine, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Starting Material: 6-chloropyridazine-3-carboxylic acid
Reagent: Ethylamine
Base: Triethylamine
Solvent: Methanol
Reaction Conditions: Reflux
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(ethylamino)pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridazine derivatives. Substitution reactions can introduce various functional groups onto the pyridazine ring, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 6-(ethylamino)pyridazine-3-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-(ethylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridazine ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Methyl 6-(ethylamino)pyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:
Pyridazine-3-carboxylic acid: Lacks the ethylamino and methyl ester groups, resulting in different chemical properties and reactivity.
6-(Methylamino)pyridazine-3-carboxylate: Similar structure but with a methylamino group instead of an ethylamino group, leading to variations in biological activity.
6-(Ethylamino)pyridazine-3-carboxamide: Contains a carboxamide group instead of a carboxylate ester, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridazine derivatives.
Biological Activity
Methyl 6-(ethylamino)pyridazine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridazine ring with an ethylamino substituent at the 6-position and a carboxylate group at the 3-position. Its molecular formula is C8H10N2O2, contributing to its unique reactivity and biological activity. The compound's structure allows for interaction with various biological targets, making it a candidate for further pharmacological exploration .
Biological Activities
Research indicates that this compound exhibits notable antimicrobial , anticancer , and anti-inflammatory properties. These activities are attributed to its ability to modulate specific biological processes through interactions with molecular targets.
Antimicrobial Activity
This compound has shown significant antimicrobial effects against various pathogens. Studies have demonstrated its ability to inhibit bacterial growth, making it a potential candidate for developing new antimicrobial agents. For instance, compounds structurally related to this pyridazine derivative have been evaluated for their minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, with promising results .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
This compound | TBD | TBD |
Control (Ciprofloxacin) | 2 | E. coli / S. aureus |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Preliminary studies suggest that the compound may induce apoptosis in cancer cells, thereby inhibiting tumor growth. For example, one study reported an IC50 value of approximately 25.72 ± 3.95 μM in MCF cell lines, indicating significant cytotoxicity .
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF | 25.72 ± 3.95 | Induction of apoptosis |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. Research suggests that the compound may modulate inflammatory pathways by interacting with specific receptors involved in immune responses .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Enzyme Inhibition : The compound may inhibit enzymes critical for various metabolic processes.
- Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways.
- Gene Expression Modulation : The compound may affect the expression of genes related to inflammation and cancer progression .
Case Studies
Several studies have focused on the synthesis and evaluation of this compound and its derivatives:
- A study highlighted the synthesis of related pyridazine compounds and their biological evaluations, noting significant antimicrobial activity against Mycobacterium tuberculosis .
- Another investigation assessed the anticancer properties of similar derivatives, demonstrating their potential as effective therapeutic agents against various cancer types .
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 6-(ethylamino)pyridazine-3-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-3-9-7-5-4-6(10-11-7)8(12)13-2/h4-5H,3H2,1-2H3,(H,9,11) |
InChI Key |
NBQPFMOREIBSRS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NN=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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